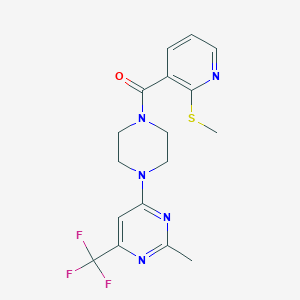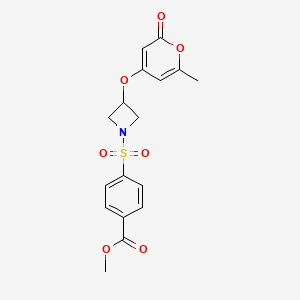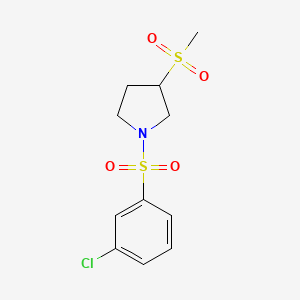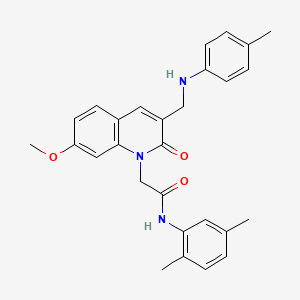
(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1-(2-Pyrimidyl)piperazine, which is a metabolite of buspirone .
Synthesis Analysis
I found a paper titled “Structure-Activity Relationship Studies of 4-((4-(2 …” that might contain relevant information, but I couldn’t retrieve specific details about the synthesis of this compound .Chemical Reactions Analysis
The same paper mentioned in the Synthesis Analysis section might contain information about the chemical reactions involving this compound .Applications De Recherche Scientifique
Metabolic Pathways and Pharmacokinetics
The compound PF-00734200, similar in structure to the chemical , has been investigated for its metabolic and pharmacokinetic properties. In a study, it was found that the compound is rapidly absorbed and primarily composed of the parent drug in the circulation. Major metabolic pathways include hydroxylation at the pyrimidine ring, amide hydrolysis, N-dealkylation, and glucuronidation. This research provides insights into the metabolism and excretion of similar compounds (Sharma et al., 2012).
Potential in Diabetes Treatment
Research on a structurally related compound, PF-00734200, demonstrated its potential as a treatment for type 2 diabetes. This compound emerged as a potent and selective dipeptidyl peptidase IV inhibitor with high oral bioavailability, indicating the therapeutic potential of similar compounds in diabetes management (Ammirati et al., 2009).
Antineoplastic Properties
Flumatinib, a tyrosine kinase inhibitor with a similar structure, is being investigated for treating chronic myelogenous leukemia. The metabolism of flumatinib in humans involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This research highlights the potential of related compounds in antineoplastic therapy (Gong et al., 2010).
Antimicrobial and Antifungal Activities
Compounds with pyrimidinone and oxazinone structures, similar to the chemical , were synthesized and showed significant antibacterial and antifungal activities. This suggests the potential of similar compounds in developing new antimicrobial agents (Hossan et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5OS/c1-11-22-13(17(18,19)20)10-14(23-11)24-6-8-25(9-7-24)16(26)12-4-3-5-21-15(12)27-2/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWUWQJSVNOQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(N=CC=C3)SC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate](/img/structure/B2581499.png)
![2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2581506.png)
![(1R,5S)-N-(3-chlorophenyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2581507.png)

![3-Cyclopropyl-6-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2581509.png)

![1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline](/img/structure/B2581512.png)
![N-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2581513.png)


![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2581519.png)


![3,4-dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2581522.png)